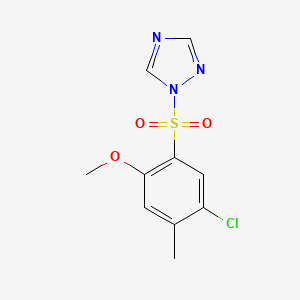

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial Activities

1,2,4-Triazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated the synthesis of novel 1,2,4-triazole derivatives that showed good to moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

π-Hole Tetrel Bonding Interactions

Research on π-hole tetrel bonding interactions in triazole derivatives, including those with α-ketoester functionalities, revealed insights into their molecular interactions. This study contributes to the understanding of nucleophilic/electrophilic properties influenced by substituents, which can be valuable in chemical synthesis and material science (Ahmed et al., 2020).

Lipase and α-Glucosidase Inhibition

A study involving the synthesis of new heterocyclic compounds derived from triazole demonstrated significant lipase and α-glucosidase inhibition. These findings suggest potential applications in the treatment of conditions like diabetes and obesity (Bekircan et al., 2015).

Metal-Free Multi-Component Synthesis

The metal-free multi-component synthesis of 1,2,3-triazoles presents a valuable method in organic chemistry for creating structurally diverse compounds. This method can be used to synthesize compounds with potential antibacterial and antifungal properties (Vo, 2020).

Bromine → Lithium Exchange Reactions

Research on bromine to lithium exchange reactions in 1,2,3-triazoles offers insights into synthetic routes for creating various substituted triazoles. This knowledge is crucial in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals (Iddon & Nicholas, 1996).

Corrosion Inhibition in Acid Media

Triazole derivatives have been shown to be effective corrosion inhibitors in acid media. Their application is significant in preventing corrosion in industrial processes, particularly in metal industries (Li et al., 2007).

Inhibition of Acidic Corrosion of Steels

Another study synthesized 1,2,3-triazole derivatives of uracil and thymine, which exhibited potential inhibitory activity against acidic corrosion of steels. This application is vital in material science and engineering, offering new ways to protect metal surfaces (Negrón-Silva et al., 2013).

Antibacterial and Antifungal Agents

Triazole-based Schiff bases and metal complexes have shown high antimicrobial activity, making them valuable in the development of new antibacterial and antifungal agents (Sumrra et al., 2017).

Propriétés

IUPAC Name |

1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O3S/c1-7-3-9(17-2)10(4-8(7)11)18(15,16)14-6-12-5-13-14/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYIVLSICDGQEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=NC=N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-chloro-2-methoxy-4-methylbenzenesulfonyl)-1H-1,2,4-triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2711067.png)

![2-(Pyridin-3-yl)-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole](/img/structure/B2711071.png)

![2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2711072.png)

![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2711075.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2711082.png)